molecular formula C20H24N4O3 B7536005 4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

カタログ番号 B7536005
分子量: 368.4 g/mol
InChIキー: POVGSQFTUMDYMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

The mechanism of action of TAK-659 involves the selective inhibition of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is essential for the survival and proliferation of B cells, and its inhibition leads to the suppression of B cell activation and proliferation. This, in turn, leads to the suppression of the immune response, making TAK-659 a potential candidate for the treatment of autoimmune disorders.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activation and proliferation of B cells, reduce the production of inflammatory cytokines, and enhance the efficacy of chemotherapy drugs. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, its favorable pharmacokinetic profile, and its potential applications in the treatment of various diseases. However, there are also some limitations to using TAK-659 in lab experiments. These include its high cost, limited availability, and the need for specialized equipment and expertise to handle the compound safely.

将来の方向性

There are several future directions for the research and development of TAK-659. These include the optimization of the synthesis method to increase the yield and purity of the compound, the identification of new potential applications for the compound, and the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. Further research is also needed to fully understand the mechanism of action of TAK-659 and its potential applications in the treatment of various diseases.
Conclusion
In conclusion, TAK-659 is a promising compound with potential applications in scientific research and the treatment of various diseases. Its selective inhibition of BTK makes it a promising candidate for the treatment of cancer and autoimmune disorders. The synthesis method of TAK-659 has been optimized to produce high yields of the compound with high purity. However, there are also some limitations to using TAK-659 in lab experiments, including its high cost and limited availability. Further research is needed to fully understand the potential applications of TAK-659 and to develop new analogs with improved properties.

合成法

The synthesis of TAK-659 involves several steps, starting with the reaction of 4-aminobenzamide with 1-(2-methoxyphenyl)piperidin-4-yl)ethanone to form the intermediate compound. This intermediate is then reacted with phosgene and ammonia to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with high purity.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in scientific research. Its selective inhibition of BTK makes it a promising candidate for the treatment of various diseases, including cancer and autoimmune disorders. TAK-659 has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy drugs. It has also been shown to reduce the production of inflammatory cytokines and improve the symptoms of autoimmune disorders.

特性

IUPAC Name

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-27-18-5-3-2-4-17(18)24-12-10-16(11-13-24)22-19(25)14-6-8-15(9-7-14)23-20(21)26/h2-9,16H,10-13H2,1H3,(H,22,25)(H3,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVGSQFTUMDYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)C3=CC=C(C=C3)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[1-(2-methoxyphenyl)piperidin-4-yl]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。